{2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE
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Overview
Description
{2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound characterized by its unique structural components. This compound features a hydroxy group, a nitrophenyl group, and a methylbenzenesulfonamido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the sulfonamido group. The final step involves the coupling of these intermediates with a hydroxypropylamine derivative under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
{2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the nitrophenyl and sulfonamido groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- {2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLBENZENESULFONAMIDO)AMINE
- {2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLBENZENESULFONAMIDO)AMINE
Uniqueness
What sets {2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O5S/c1-18(2)14-25(15-19(3)4)16-23(28)17-26(21-7-6-8-22(13-21)27(29)30)33(31,32)24-11-9-20(5)10-12-24/h6-13,18-19,23,28H,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKRMESAXABYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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